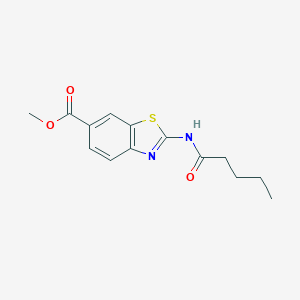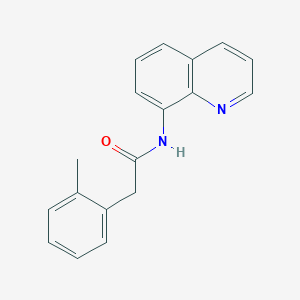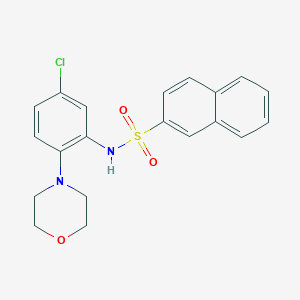![molecular formula C22H25ClN2O2 B351048 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide CAS No. 380550-55-0](/img/structure/B351048.png)
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a morpholinylphenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl and morpholinylphenyl intermediates, which are then coupled with cyclopentanecarboxamide under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide can be compared with similar compounds, such as:
2-(4-chlorophenyl)-2-morpholin-4-ylethylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
1-(4-chlorophenyl)propyl][2-(morpholin-4-yl)ethyl]amine: Another structurally related compound with distinct chemical properties and applications
Properties
CAS No. |
380550-55-0 |
|---|---|
Molecular Formula |
C22H25ClN2O2 |
Molecular Weight |
384.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-7-17(8-10-18)22(11-3-4-12-22)21(26)24-19-5-1-2-6-20(19)25-13-15-27-16-14-25/h1-2,5-10H,3-4,11-16H2,(H,24,26) |
InChI Key |
KQNCDHGSKWFTLK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B351012.png)
![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3-methoxybenzamide](/img/structure/B351029.png)
![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B351032.png)
![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzenesulfonamide](/img/structure/B351036.png)
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B351059.png)
![3,6-dichloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B351061.png)
![5-(4-chlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351063.png)
![5-(3,4-dichlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351065.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B351067.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B351068.png)


